molecular formula C10H7NO4 B15069284 6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 4363-99-9

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15069284
CAS No.: 4363-99-9
M. Wt: 205.17 g/mol
InChI Key: QRDZSRWEULKVNW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a versatile quinoline derivative designed for scientific research and development. This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for constructing novel therapeutic agents . Quinoline derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties . Researchers value this chemical scaffold for its potential to inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells through interference with critical cellular pathways . The synthetic route to this compound and its analogs often involves Gould-Jacobs cyclocondensation, featuring the reaction of anthranilic acid derivatives with malonate esters to form the core 1,2-dihydroquinoline skeleton . As a standard precaution, this product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

CAS No.

4363-99-9

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

6-hydroxy-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13)11-8/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

QRDZSRWEULKVNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization of Aniline Derivatives

Microwave-assisted synthesis has emerged as a cornerstone for efficient cyclization reactions in quinoline chemistry. A representative protocol involves reacting aniline derivatives with triethyl methanetricarboxylate under microwave irradiation. For instance, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was synthesized by heating aniline (0.46 mL, 0.005 mol) and triethyl methanetricarboxylate (2.12 mL, 0.01 mol) in a microwave reactor at 60% power for 8 minutes. Post-reaction cooling and crystallization from methanol yielded a 50% product with a melting point of 116–120°C. Key advantages include reduced reaction times (8–15 minutes versus hours in conventional heating) and improved purity (HPLC >95%). Microwave conditions also facilitate the formation of carboxylate esters, which can be hydrolyzed to the target carboxylic acid under basic conditions.

Diazo Coupling Synthesis via Intermediate Salts

Diazo coupling offers a pathway to introduce functional groups at specific positions on the quinoline core. In one method, 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid was coupled with a diazo salt derived from 4-nitro-2,5-dichloroaniline. The reaction proceeded under acidic conditions (pH <7) at 5°C, with sodium nitrite (0.4 g, 5.7 mmol) facilitating diazotization. The resultant reddish crystalline compound achieved a 64% yield after crystallization from diethyl ether/ethanol. This method is particularly advantageous for introducing electron-withdrawing groups (e.g., nitro, chloro) that enhance bioactivity. However, the requirement for low temperatures and strict pH control limits scalability.

Multi-Step Synthesis via Substituted Acetoacetanilides

A four-step synthetic route employing substituted acetoacetanilides has been validated for producing derivatives with anticancer activity. Starting with acetoacetanilide, p-toluenesulfonic acid (p-TSA) catalyzes cyclization to form the quinoline core. Subsequent nitration, reduction, and acylation steps introduce diverse substituents. For example, N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives were synthesized in yields up to 96%. Hydrolysis of the carboxamide intermediate under acidic conditions yields the carboxylic acid. This method’s modularity allows for structural diversification but requires meticulous purification at each step to avoid side products.

Catalytic Cyclization Using Lewis Acids

Lewis acids such as aluminium chloride (AlCl₃) enable cyclization of chloroacetyl precursors into quinolines. In a notable example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate was treated with AlCl₃ (36 mmol) in 1,2-dichlorobenzene at 378 K for 5 hours. The reaction yielded 73% of the cyclized product after recrystallization from ethanol. AlCl₃ promotes electrophilic aromatic substitution, facilitating ring closure. While effective, this method demands anhydrous conditions and generates stoichiometric amounts of acidic waste, complicating large-scale applications.

Oxidative Methods with Hydrogen Peroxide or Air

Oxidative approaches leverage hydrogen peroxide or air to form disulfide intermediates, which cyclize into quinolines. A patent-described method involves reacting acetoacetanilide with di-(2-hydroxyethyl) disulfide under alkaline conditions, followed by oxidation with 50% H₂O₂. Catalysts like copper sulfate (0.01–2.5 g per mole acetoacetanilide) enhance reaction rates, achieving yields comparable to diazo methods. Air oxidation, though slower, offers an eco-friendly alternative, with airflow rates optimized at 5–50 L per mole acetoacetanilide per hour.

Comparative Analysis of Synthesis Methods

The table below evaluates key parameters across the five methodologies:

Method Yield (%) Reaction Time Scalability Key Advantage Limitation
Microwave Cyclization 50 8–15 min Moderate Rapid, high purity Specialized equipment required
Diazo Coupling 64 12–24 h Low Precise functionalization Temperature/pH sensitivity
Multi-Step Synthesis 20–96 48–72 h Low Structural diversity Multi-step purification needed
Lewis Acid Catalysis 73 5 h Moderate High yield Corrosive reagents, waste generation
Oxidative Methods 60–75 5–8 h High Eco-friendly (air oxidation) Catalyst optimization required

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity arises from three key functional groups:

  • Carboxylic acid group (C4 position): Enables acid-base reactions, esterification, and decarboxylation.

  • Hydroxyl group (C6 position): Participates in oxidation, hydrogen bonding, and electrophilic substitution.

  • Ketone group (C2 position): Facilitates keto-enol tautomerism and nucleophilic additions.

Key structural parameters from X-ray crystallography and NMR studies:

ParameterValue/DescriptionSource
Bond length (C4=O) 1.21 Å (carboxylic acid carbonyl)
pKa (carboxylic acid) ~3.5–4.2
Tautomeric preference Keto form predominates (>95% at 25°C)

Esterification

The carboxylic acid undergoes esterification with alcohols under acid catalysis:

Reaction:
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid + ROH → Ethyl 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

ConditionsReagentsYieldProduct Application
H₂SO₄, reflux, 6 hrEthanol85%Intermediate for amide synthesis
Microwave, 60% powerMethanol, 8 min50%Crystallizable ester derivative

Key data:

  • IR confirmation: Loss of broad O-H stretch (2500–3300 cm⁻¹), appearance of ester C=O at 1716 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): Ethyl quartet at δ 4.17 ppm, singlet for lactam proton at δ 5.70 ppm .

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

Reaction:
this compound → 6-Hydroxy-2-oxo-1,2-dihydroquinoline + CO₂

ConditionsTemperatureByproduct Analysis
H₂SO₄ (15%), 5 hr120°CCO₂ confirmed via FTIR
Neat, microwave230°CQuantitative gas evolution

Nitration and Acylation

Electrophilic aromatic substitution occurs at electron-rich positions:

Nitration:

Product: 6-Hydroxy-5-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Reagents: HNO₃/H₂SO₄, 0–5°C

  • Yield: 64%

  • ¹H-NMR (DMSO-d₆): Aromatic proton splitting at δ 7.60 ppm (J = 8.5 Hz) .

Acylation:

Product: 6-Hydroxy-7-cinnamoyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

  • Reagents: Cinnamoyl chloride, pyridine

  • IR: New acyl C=O at 1688 cm⁻¹

Oxidation of Hydroxyl Group

Controlled oxidation converts the C6 hydroxyl to a ketone:

Reaction:
this compound → 2,6-Dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Oxidizing AgentConditionsYield
KMnO₄ (acidic)60°C, 3 hr45%
CrO₃/Pyridine complexRT, 12 hr38%

Diazo Coupling

The C6 hydroxyl group participates in diazo reactions:

Reaction with 4-nitro-2,5-dichloroaniline:
→ 6-(4-Nitro-2,5-dichlorophenyldiazenyl)-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Key DataValueSource
λ_max (UV-Vis)271.4 nm (ε = 3.61 L/mol·cm)
¹H-NMR (DMSO-d₆)Diazo proton at δ 11.30 ppm

Mechanistic Insights

  • Esterification: Proceeds via nucleophilic acyl substitution, with protonation of carbonyl oxygen enhancing electrophilicity.

  • Decarboxylation: Follows a six-membered cyclic transition state, stabilized by conjugation with the quinoline π-system.

  • Nitration: Directed by the hydroxyl group’s +M effect, favoring para substitution (C5 position).

Experimental evidence from isotopic labeling (¹³C tracing) confirms these pathways .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent positions, influencing their physicochemical and biological profiles:

Compound Name CAS Number Substituents Molecular Weight (g/mol) pKa (Predicted) Log S (Solubility) Key References
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 15733-89-8 None (parent structure) 189.17 2.8 -2.45
6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 150453-91-1 6-OH 205.17 3.1* -2.78*
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 257862-32-1 6-CH₃, 3-COOH 363.41 -0.44 -3.12
6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 959237-37-7 6-OCH₃, saturated ring 221.21 1.5 -1.95

*Predicted based on structural analogs.

Key Observations :

  • Methyl substitution (e.g., 6-CH₃) increases lipophilicity, as seen in the lower Log S value of -3.12 .
  • Saturated ring systems (e.g., tetrahydroquinoline derivatives) exhibit higher solubility due to reduced aromaticity .
Antimicrobial Activity
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives demonstrate potent antibacterial effects. Amino acid conjugates of this scaffold inhibit E. coli and S. aureus with MIC values <10 μM .
  • 6-Hydroxy substitution may enhance activity against Gram-negative bacteria due to improved target binding (e.g., DNA gyrase), though direct evidence is pending .
Analgesic and Anti-Inflammatory Effects
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides show significant analgesic properties (ED₅₀ ~25 mg/kg in rodent models) .
Anticancer and Multidrug Resistance (MDR) Modulation
  • The parent compound (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) is a P-glycoprotein inhibitor (IC₅₀ = 1.2 μM), reversing doxorubicin resistance in cancer cells .
  • 6-Hydroxy substitution could alter binding to P-gp’s hydrophobic pockets, requiring further SAR studies .

Biological Activity

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (also known as 4-carboxy-6-hydroxyquinoline) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core structure with a hydroxyl and carboxyl group, which contribute to its reactivity and biological profile. The compound is part of the broader class of quinolone derivatives, known for their varied pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or nucleic acid metabolism .

Antifungal Activity

In vitro studies have also indicated antifungal activity against several fungal strains. One study reported that specific derivatives showed effective inhibition of photosynthetic electron transport in spinach chloroplasts, suggesting a potential mechanism for antifungal action . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline structure could enhance antifungal potency.

Anti-HIV Activity

Recent investigations into the anti-HIV properties of compounds related to 6-hydroxy-2-oxo-1,2-dihydroquinoline have yielded promising results. Compounds designed from this scaffold have shown moderate antibacterial activity and some ability to block HIV replication in vitro. However, further optimization is needed to enhance their efficacy against HIV .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in microbial metabolism.
  • Nucleic Acid Interference : Some derivatives may disrupt nucleic acid synthesis in microorganisms, leading to cell death.
  • Photosynthesis Inhibition : Certain derivatives have been shown to inhibit photosynthetic processes in plants, which may translate into antifungal effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalEffective against fungal strains
Anti-HIVModerate activity against HIV

Case Study: Antimicrobial Efficacy

A study conducted on a series of synthesized quinoline derivatives demonstrated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to their parent structures. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of established antibiotics .

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?

The compound is synthesized via oxidation of 4-methylquinolin-2(1H)-one using potassium permanganate (KMnO₄) and sodium hydroxide (NaOH) in water under reflux conditions. Key steps include:

  • Reacting 4-methylquinolin-2(1H)-one (1 eq.) with KMnO₄ (2.5 eq.) and NaOH (2.5 eq.) at 100°C for 4 hours.
  • Monitoring reaction completion via LC-MS and isolating the product via filtration after dilution with ice-cold water . Alternative routes involve chlorination of intermediates using POCl₃ in DMF, followed by hydrolysis .

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

  • LC-MS : To confirm molecular weight and monitor reaction progress.
  • NMR spectroscopy : For detailed structural elucidation (e.g., distinguishing hydroxyl and carboxylic acid protons).
  • Elemental analysis : To verify empirical formula (C₁₀H₇NO₃) .
  • HPLC : For quantifying purity, especially when used in biological assays .

Q. What are the primary solubility characteristics of this compound?

While direct data is limited, analogous quinoline-4-carboxylic acids exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Poor solubility in water, necessitating sodium salt formation for aqueous applications. Solubility can be enhanced via esterification (e.g., ethyl esters) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of quinoline ring functionalization?

  • Oxidation vs. Chlorination : KMnO₄ in alkaline conditions selectively oxidizes methyl groups to carboxylic acids, while POCl₃ chlorinates hydroxyl groups (e.g., converting 2-oxo groups to 2-chloro derivatives) .
  • Temperature Control : Reflux (100°C) optimizes oxidation efficiency, whereas lower temperatures (0°C) minimize side reactions during chlorination .

Q. What strategies resolve contradictions in spectroscopic data for quinoline derivatives?

Discrepancies in NMR or LC-MS results may arise from:

  • Tautomerism : The 1,2-dihydroquinoline core can undergo keto-enol tautomerism, altering proton environments. Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomeric forms .
  • Impurity Interference : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) improves purity for unambiguous characterization .

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity data from analogs .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reagent Optimization : Replace KMnO₄ with greener oxidants (e.g., H₂O₂/Cu catalysts) to reduce waste.
  • Purification : Transition from manual filtration to continuous crystallization for higher yields .

Methodological Notes

  • Synthetic Optimization : For improved yields, pre-dry DMF over molecular sieves to prevent hydrolysis during chlorination .
  • Stability Testing : Store the compound under inert gas (N₂/Ar) at -20°C to prevent decarboxylation .

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